N-Methyl(6-methylpyridin-2-yl)methanimine N-oxide
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Overview
Description
N-Methyl(6-methylpyridin-2-yl)methanimine N-oxide is a chemical compound with a unique structure that includes a pyridine ring substituted with a methyl group and an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl(6-methylpyridin-2-yl)methanimine N-oxide typically involves the reaction of 6-methylpyridin-2-ylmethanamine with an oxidizing agent. One common method is to use hydrogen peroxide or a peracid as the oxidizing agent under controlled conditions to introduce the N-oxide functionality.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agent and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-Methyl(6-methylpyridin-2-yl)methanimine N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Higher-order N-oxides.
Reduction: 6-methylpyridin-2-ylmethanamine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-Methyl(6-methylpyridin-2-yl)methanimine N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-Methyl(6-methylpyridin-2-yl)methanimine N-oxide involves its interaction with molecular targets through its N-oxide functionality. This group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The pyridine ring can also engage in π-π stacking and hydrogen bonding, affecting its binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
N-Methylmethanimine: A simpler imine with similar reactivity but lacking the pyridine ring.
6-Methylpyridin-2-ylmethanamine: The parent amine without the N-oxide group.
N-Methyl-1-(pyridin-2-yl)methanamine: A related compound with a different substitution pattern.
Uniqueness
N-Methyl(6-methylpyridin-2-yl)methanimine N-oxide is unique due to the presence of both the N-oxide group and the methyl-substituted pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
22119-48-8 |
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Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N-methyl-1-(6-methylpyridin-2-yl)methanimine oxide |
InChI |
InChI=1S/C8H10N2O/c1-7-4-3-5-8(9-7)6-10(2)11/h3-6H,1-2H3 |
InChI Key |
LYDLITRBOHHGOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C=[N+](C)[O-] |
Origin of Product |
United States |
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